molecular formula C11H20O B14234045 4-(Methoxymethylidene)non-1-ene CAS No. 466671-88-5

4-(Methoxymethylidene)non-1-ene

Cat. No.: B14234045
CAS No.: 466671-88-5
M. Wt: 168.28 g/mol
InChI Key: CSXJYTLQNPFFGD-UHFFFAOYSA-N
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Description

4-(Methoxymethylidene)non-1-ene is an organic compound with the molecular formula C11H20O. It is characterized by the presence of a methoxymethylidene group attached to a non-1-ene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethylidene)non-1-ene typically involves the reaction of non-1-ene with methoxymethylidene reagents under controlled conditions. One common method includes the use of methoxymethylidene chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethylidene)non-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethylidene group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Sodium hydride in THF at low temperatures.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(Methoxymethylidene)non-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethylidene)non-1-ene involves its interaction with specific molecular targets. The methoxymethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethylidene)oct-1-ene
  • 4-(Methoxymethylidene)dec-1-ene
  • 4-(Methoxymethylidene)undec-1-ene

Comparison

4-(Methoxymethylidene)non-1-ene is unique due to its specific chain length and the presence of the methoxymethylidene group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

466671-88-5

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-(methoxymethylidene)non-1-ene

InChI

InChI=1S/C11H20O/c1-4-6-7-9-11(8-5-2)10-12-3/h5,10H,2,4,6-9H2,1,3H3

InChI Key

CSXJYTLQNPFFGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=COC)CC=C

Origin of Product

United States

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